An In-depth Technical Guide to 1-Chloro-2-propanol: Chemical and Physical Properties
An In-depth Technical Guide to 1-Chloro-2-propanol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-chloro-2-propanol (propylene chlorohydrin), a significant chemical intermediate. The information is presented to be a valuable resource for professionals in research, development, and manufacturing.
Chemical Identity and Structure
1-Chloro-2-propanol is a secondary alcohol and an organochlorine compound.[1] Its chemical structure consists of a propane (B168953) backbone with a chlorine atom attached to the first carbon and a hydroxyl group on the second carbon.[1]
Synonyms: Propylene (B89431) chlorohydrin, 1-Chloro-2-hydroxypropane, sec-Propylene chlorohydrin, α-Propylene chlorohydrin[1][2][3]
Physicochemical Properties
The physical and chemical properties of 1-chloro-2-propanol are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClO | [1][2][4] |
| Molecular Weight | 94.54 g/mol | [1][2][4] |
| Appearance | Clear, colorless to light amber liquid | [1][5] |
| Odor | Mild, non-residual, faintly ethereal | [1][3] |
| CAS Number | 127-00-4 | [1][2] |
| IUPAC Name | 1-chloropropan-2-ol | [1] |
Table 2: Thermodynamic Properties
| Property | Value | Reference(s) |
| Boiling Point | 126-127 °C (259-261 °F) at 760 mmHg | [5][6][7] |
| Melting Point | Data not available | |
| Flash Point | 51-52 °C (123.8-125.6 °F) (closed cup) | [5][7][8] |
| Vapor Pressure | 4.9 mmHg at 20 °C (68 °F) | [8] |
| Vapor Density | 3.3 (relative to air) | [8] |
| Enthalpy of Vaporization | 45.0 ± 2.2 kJ/mol at 340 K | [9] |
Table 3: Other Physical and Chemical Properties
| Property | Value | Reference(s) |
| Density | 1.111 - 1.115 g/mL at 20-25 °C | [5][6][7] |
| Solubility in Water | Soluble (≥100 mg/mL at 23 °C) | [5] |
| Solubility in Organic Solvents | Soluble in chloroform (B151607) and slightly soluble in methanol. Miscible with ethanol (B145695) and ether. | [5][10] |
| Refractive Index (n²⁰/D) | 1.439 | [5][6][7] |
| LogP (Octanol/Water Partition Coefficient) | 0.6 (Computed) | [1] |
Experimental Protocols
This section outlines general methodologies for key experiments related to 1-chloro-2-propanol.
Synthesis of 1-Chloro-2-propanol via Chlorohydrination of Propylene
1-Chloro-2-propanol is primarily synthesized through the reaction of propylene with chlorine and water.[3] This process, known as chlorohydrination, yields a mixture of 1-chloro-2-propanol and its isomer, 2-chloro-1-propanol.[3]
Experimental Procedure Outline:
-
Reaction Setup: A reaction vessel is charged with water.
-
Gas Introduction: Propylene and chlorine gases are bubbled through the water. The reaction is typically carried out at controlled temperatures and pressures to optimize the formation of the desired chlorohydrin isomers.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of reactants and the formation of products.[4]
-
Work-up: The resulting aqueous solution contains the mixture of 1-chloro-2-propanol and 2-chloro-1-propanol.
Purification by Fractional Distillation
The isomeric mixture of chloropropanols can be separated by fractional distillation due to their different boiling points.[7]
Experimental Protocol Outline:
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[1]
-
Charging the Flask: The crude mixture of chloropropanol (B1252657) isomers is placed in the distillation flask along with boiling chips.[1]
-
Heating: The flask is heated gently.[1]
-
Fractional Distillation: As the mixture boils, the vapor rises through the fractionating column. The component with the lower boiling point (1-chloro-2-propanol) will preferentially move up the column and distill over first.[7] The temperature at the top of the column is monitored.
-
Fraction Collection: Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of 1-chloro-2-propanol (126-127 °C) is collected as the purified product.[1]
-
Analysis: The purity of the collected fractions can be verified using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Determination of Boiling Point
The boiling point of a liquid is a key physical property for its identification and purity assessment.
Experimental Protocol Outline (Thiele Tube Method):
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[9]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.[9]
-
Heating: The side arm of the Thiele tube is heated gently and evenly.[9]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles. The heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[9]
Biological Activity and Metabolism
1-Chloro-2-propanol does not have known roles in specific biological signaling pathways. Its primary biological relevance is in the context of toxicology. Studies have shown that it can be mutagenic in vitro.[11] The National Toxicology Program has conducted studies on its toxicity and carcinogenicity.[2][12]
Upon entering the body, 1-chloro-2-propanol is metabolized. Identified metabolites include N-acetyl-S-(2-hydroxypropyl)-cysteine, β-chlorolactaldehyde, and β-chlorolactate.[]
Applications
The primary industrial use of 1-chloro-2-propanol is as a chemical intermediate in the production of propylene oxide.[3][6][14] Propylene oxide is a key raw material for the manufacture of polyurethanes, propylene glycol, and other chemicals.[6][14]
Safety Information
1-Chloro-2-propanol is a flammable liquid and is considered hazardous.[11][15] It is harmful if inhaled, ingested, or absorbed through the skin.[16] It can cause irritation to the skin, eyes, and respiratory system.[11][16] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[16] Work should be conducted in a well-ventilated area or a chemical fume hood.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Propylene chlorohydrin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-氯-2-丙醇 70% | Sigma-Aldrich [sigmaaldrich.com]
- 7. US3673264A - Method of preparing optically active propylene chlorohydrins and propylene oxides - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. 1-Chloro-2-propanol (127-00-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 12. NTP Toxicology and Carcinogenesis Studies of 1-Chloro-2-propanol (Technical Grade) (CAS NO. 127-00-4) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol - Google Patents [patents.google.com]
- 16. 1-CHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. How To [chem.rochester.edu]
